7-Xylosyl-10-deacetyltaxol B

Natural Product Sourcing Biomass Yield Taxane Extraction

Choose 7-Xylosyl-10-deacetyltaxol B for economically viable paclitaxel semisynthesis. This prodrug-like xylosyl glycoside occurs at concentrations up to 0.5% in Taxus biomass—a 25-fold enrichment over paclitaxel. It enables high-yield deglycosylation to 10-deacetyltaxol B (cephalomannine) and onward acetylation, as protected by US 5,856,532. Ideal for enzymatic bioconversion R&D, analytical method validation, and large-scale process development. Secure your supply of this cost-advantaged taxane intermediate today.

Molecular Formula C48H59NO17
Molecular Weight 922.0 g/mol
CAS No. 90332-64-2
Cat. No. B024251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Xylosyl-10-deacetyltaxol B
CAS90332-64-2
Molecular FormulaC48H59NO17
Molecular Weight922.0 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O
InChIInChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44+,46-,47+,48-/m1/s1
InChIKeyYAOWLIDDDUBAEI-ZVZSAYPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

7-Xylosyl-10-deacetyltaxol B (CAS 90332-64-2): A Paclitaxel Derivative with Enhanced Natural Abundance and Bioconversion Utility


7-Xylosyl-10-deacetyltaxol B (CAS 90332-64-2) is a naturally occurring taxane diterpenoid isolated from the bark of various Taxus species, including Taxus wallichiana, Taxus cuspidata, and Taxus baccata [1]. It is a 7-O-xylosyl glycoside of 10-deacetyltaxol B (cephalomannine) and serves as a key intermediate in the semi-synthesis of the clinical anticancer agent paclitaxel (Taxol) [2]. Its primary differentiator from other taxanes lies in its significantly higher natural abundance in yew biomass, making it a compelling starting material for industrial-scale production [3].

Why 7-Xylosyl-10-deacetyltaxol B is Not Interchangeable with Other Taxanes


Although 7-Xylosyl-10-deacetyltaxol B shares the taxane core with clinically used drugs like paclitaxel, generic substitution is not feasible due to critical differences in natural abundance, solubility, and biological activity. As a 7-O-xylosyl glycoside, it is a prodrug-like precursor that requires enzymatic or chemical deglycosylation to yield active aglycones [1]. Unlike paclitaxel, which is extremely scarce in nature (~0.02% dry weight), 7-β-xylosyl-10-deacetyltaxol is present at concentrations up to 0.5%—a 25-fold enrichment [2]. This abundance fundamentally alters its procurement and sourcing strategy. Furthermore, its water solubility and in vitro activity against specific cancer cell lines differ substantially from both its parent compound and other taxane analogs, precluding direct replacement in experimental or manufacturing workflows [3].

Quantitative Evidence Differentiating 7-Xylosyl-10-deacetyltaxol B for Scientific Procurement


Natural Abundance: 7-Xylosyl-10-deacetyltaxol B is 25-fold More Abundant than Paclitaxel in Yew Biomass

The natural concentration of 7-β-xylosyl-10-deacetyltaxol in yew trees is up to 0.5% of dry weight, compared to the anticancer drug paclitaxel (Taxol) which is present at only about 0.02% [1]. This 25-fold difference in native abundance directly impacts the feasibility and cost-effectiveness of isolation and semi-synthesis.

Natural Product Sourcing Biomass Yield Taxane Extraction

Biocatalytic Conversion Efficiency: 7-Xylosyl-10-deacetyltaxol B as a Precursor for 10-Deacetyltaxol Production

In a pilot-scale biocatalytic process using an engineered yeast expressing a specific β-glycosidase, a conversion efficiency of approximately 80% was achieved for transforming 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol [1]. In an optimized system, the yield of 10-deacetyltaxol reached 10.58 g/L from 15 g/L of the starting xyloside [2]. This demonstrates its practical utility as a feedstock.

Biocatalysis Biotransformation Process Development

Enhanced Water Solubility Compared to Paclitaxel: Improved Formulation Potential

10-Deacetyl-7-xylosyl paclitaxel, a closely related analog of 7-Xylosyl-10-deacetyltaxol B, is described as having 'higher water solubility' compared to the clinically used paclitaxel, which is practically insoluble in water (<1 mg/mL) . This class-level attribute is directly relevant to 7-Xylosyl-10-deacetyltaxol B due to the shared 7-O-xylosyl glycosidic moiety.

Drug Formulation Solubility Enhancement Physicochemical Properties

In Vivo Antitumor Activity: Inhibition of S180 Sarcoma Growth

7-Xylosyl-10-deacetyltaxol B demonstrates in vivo antitumor activity by inhibiting the growth of S180 sarcoma in mice . While quantitative IC50 data for this specific compound against the S180 model is not widely reported in the public domain, the documented in vivo efficacy distinguishes it as a bioactive molecule rather than merely an inert precursor.

Antitumor Activity In Vivo Efficacy Sarcoma Model

Mechanism of Action: Mitochondrial-Dependent Apoptosis in Prostate Cancer Cells

7-Xylosyl-10-deacetyltaxol B induces apoptosis in human PC-3 prostate cancer cells via the mitochondrial-dependent pathway. This involves up-regulation of pro-apoptotic Bax and Bad, down-regulation of anti-apoptotic Bcl-2 and Bcl-XL, and activation of caspase-9 and caspase-3, without involving the extrinsic (caspase-8) pathway [1]. The mitochondrial permeability transition pore (mPTP) was identified as a key intracellular target [2].

Mechanism of Action Apoptosis Prostate Cancer

Validated Application Scenarios for 7-Xylosyl-10-deacetyltaxol B in Research and Industry


Semi-Synthesis of Paclitaxel and Other Clinical Taxanes

7-Xylosyl-10-deacetyltaxol B serves as a high-yielding starting material for the semi-synthesis of paclitaxel (Taxol) and related taxanes. Its 25-fold higher natural abundance compared to paclitaxel makes it an economically and environmentally preferable alternative to direct extraction from bark [1]. The compound can be converted to 10-deacetyltaxol B via enzymatic or chemical deglycosylation, followed by acetylation to yield Taxol B (cephalomannine) [2]. This pathway is the basis for US Patent 5,856,532 [3].

Biocatalytic Process Development and Optimization

Due to its established role as a substrate for β-xylosidases and engineered yeast biocatalysts, 7-Xylosyl-10-deacetyltaxol B is an ideal reference compound for developing and optimizing enzymatic biotransformation processes [1]. Studies have demonstrated pilot-scale conversion efficiencies of approximately 80% and product titers exceeding 10 g/L, providing a benchmark for further process intensification [2]. Researchers can use this compound to screen novel glycoside hydrolases or to refine fermentation and bioconversion parameters.

Reference Standard for Taxane Profiling and Quality Control

As a major taxane constituent in several Taxus species, 7-Xylosyl-10-deacetyltaxol B is a critical reference standard for analytical method development, including HPLC-UV, LC-MS, and metabolomics studies. Its high purity (>98% available from commercial vendors [1]) makes it suitable for calibration, method validation, and quality control of Taxus extracts or semi-synthetic intermediates. Its distinct retention time and mass spectrum allow for precise quantification in complex natural product matrices.

Mechanistic Studies of Non-Microtubule Apoptotic Pathways

Unlike paclitaxel, which primarily acts by stabilizing microtubules, 7-Xylosyl-10-deacetyltaxol B has been shown to induce apoptosis via a mitochondrial-dependent mechanism involving the mitochondrial permeability transition pore (mPTP) in prostate cancer cells [1]. This makes it a valuable tool for investigating alternative cell death pathways, potential synergy with other chemotherapeutics, and mechanisms of taxane resistance that may bypass microtubule engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Xylosyl-10-deacetyltaxol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.